Ro-48-6791

Anesthesia Sedation GABA-A receptor

Ro-48-6791 is a water-soluble, short-acting imidazobenzodiazepine with 4-6x greater potency and 45-66% faster recovery than midazolam. Its 3.5-5.2x higher clearance and distinct age-related PD sensitivity make it essential for controlled PK/PD modeling and drug interaction studies.

Molecular Formula C21H25FN6O2
Molecular Weight 412.5 g/mol
CAS No. 172407-17-9
Cat. No. B1680691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo-48-6791
CAS172407-17-9
Synonyms3-(5-dipropylaminomethyl-1,2,4-oxadiazol-3-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo(1,5-a) (1,4)benzodiazepin-6-one
Ro 48-6791
Ro-48-6791
Molecular FormulaC21H25FN6O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)CC1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C
InChIInChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3
InChIKeyNOQIYRGMEFBZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Ro 48-6791): Overview for Scientific Procurement


The compound designated by CAS 172407-17-9, also known as Ro 48-6791, is an imidazobenzodiazepine derivative developed as a water-soluble, short-acting benzodiazepine agonist [1]. Its primary mechanism of action involves positive allosteric modulation of the GABA-A receptor complex in the central nervous system, enhancing inhibitory neurotransmission [2]. Synthesized by Hoffmann-La Roche in the 1990s, it was specifically engineered as an alternative to the widely used short-acting agent midazolam, targeting applications requiring rapid onset and short duration of action, such as anesthesia induction and procedural sedation [1].

Why In-Class Benzodiazepine Agonists Cannot Be Simply Substituted for 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Ro 48-6791)


The class of short-acting, water-soluble benzodiazepines, including midazolam and remimazolam, exhibits significant pharmacodynamic and pharmacokinetic heterogeneity. This variability precludes simple interchangeability for research applications requiring precise and predictable sedation or anesthesia models. Even compounds with the same mechanism of action (GABA-A potentiation) display profound differences in potency, systemic clearance, and clinical recovery profiles. For example, while Ro 48-6791 is described as 4-6x more potent than midazolam [1], it also demonstrates a 3.5-fold higher total clearance [2] and a faster early recovery trajectory in some clinical contexts [3]. Substituting one agent for another without accounting for these specific, quantifiable differences would introduce uncontrolled variables into experimental protocols, potentially confounding results in studies of pharmacodynamics, drug-drug interactions, or age-related sensitivity. The following evidence guide quantifies the specific differentiators of Ro 48-6791 relative to its most direct comparator, midazolam, providing the data needed for informed scientific selection.

Quantitative Differentiators of 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Ro 48-6791) vs. Midazolam


Comparative Sedative Potency: Ro 48-6791 vs. Midazolam

In a first-in-human study, the sedative potency of Ro 48-6791 was directly compared to midazolam using pharmacodynamic EEG modeling. The study concluded that Ro 48-6791 is approximately four to six times as potent as midazolam [1]. A separate randomized, double-blind crossover study using computer-controlled infusion to achieve a deep hypnotic state found Ro 48-6791 to be 2.5 times as potent as midazolam based on the total doses administered (P < 0.001) [2]. This higher potency is a key differentiator for research applications.

Anesthesia Sedation GABA-A receptor Benzodiazepine Potency

Comparative Systemic Clearance: Ro 48-6791 vs. Midazolam

The total plasma clearance of Ro 48-6791 is significantly higher than that of midazolam, indicating a much faster rate of elimination from the body. In a randomized, double-blind crossover study, the total clearance for Ro 48-6791 was 1410 ± 380 ml/min compared to 399 ± 91 ml/min for midazolam (P < 0.005) [1]. This finding of markedly higher clearance for Ro 48-6791 (2.2 ± 0.9 L/min) compared to midazolam (0.42 ± 0.11 L/min) was corroborated in another Phase I study [2].

Pharmacokinetics Clearance Drug Metabolism Benzodiazepine

Comparative Volume of Distribution: Ro 48-6791 vs. Midazolam

The volume of distribution (Vss) is a key pharmacokinetic parameter reflecting the extent of drug distribution into tissues. Data from a direct comparative study showed that the steady-state volume of distribution for Ro 48-6791 is markedly larger than that of midazolam. Specifically, Vss was 171 ± 65 L for Ro 48-6791 versus 41 ± 10 L for midazolam [1]. The central volume of distribution was also found to be significantly larger, at 20.5 ± 7.1 L for Ro 48-6791 compared to 7.9 ± 3.0 L for midazolam (P < 0.005) [2].

Pharmacokinetics Volume of Distribution Tissue Uptake Benzodiazepine

Comparative Clinical Recovery: Ro 48-6791 vs. Midazolam

Clinical recovery time is a critical endpoint for short-acting agents. A randomized, double-blind study comparing sedation for GI endoscopy found that patients receiving Ro 48-6791 had a significantly reduced time to return to an Observer's Assessment of Alertness/Sedation (OAA/S) score of 5 (fully alert) after the last drug dose, compared to those receiving midazolam [1]. In a separate PK/PD study, the recovery period for Ro 48-6791 was reduced by 66% in young volunteers (P < 0.005) and by 45% in elderly volunteers (P < 0.01) when compared directly to midazolam [2].

Recovery Time Sedation Anesthesia Pharmacodynamics

Comparative Age-Related Pharmacodynamic Sensitivity: Ro 48-6791 vs. Midazolam

Age-related changes in drug sensitivity are a critical consideration. A PK/PD modeling study of the EEG effects of Ro 48-6791 found that elderly subjects (67-81 yr) exhibited slightly increased drug sensitivity compared to young subjects (24-28 yr), with an EC50 of 44 (SD 15) µg/L in elderly versus 72 (SD 25) µg/L in young subjects [1]. This contrasts with findings for midazolam, where the same study design (though from a separate analysis) indicated a more pronounced age-related reduction in clearance (47% reduction for midazolam vs. a non-significant 16% reduction for Ro 48-6791), suggesting different age-related handling of the two drugs [2].

Geriatric Pharmacology Age-related Sensitivity Benzodiazepine Pharmacodynamics

Research Applications for 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Ro 48-6791) Driven by Comparative Data


Preclinical Studies of Ultra-Short-Action Sedation and Anesthesia

The combination of high potency (2.5-6x greater than midazolam [1]) and a 45-66% shorter recovery period [2] makes Ro 48-6791 a strong candidate for use as a comparator or tool compound in preclinical models requiring rapid and predictable sedation. Its profile is directly relevant for studies of drug-induced loss of righting reflex or for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in small animals, where a fast recovery profile is a primary endpoint [1].

Human Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

The well-characterized and quantifiably different pharmacokinetic parameters of Ro 48-6791, including a 3.5-5.2x higher clearance [3] and a 4.2x larger volume of distribution compared to midazolam [4], make it a valuable tool for PK/PD modeling. It serves as a benchmark compound for validating in vitro-in vivo extrapolation (IVIVE) methods or for developing physiologically-based pharmacokinetic (PBPK) models for novel, short-acting benzodiazepine candidates [3].

Age-Related Pharmacodynamics and Geriatric Pharmacology Research

The documented 39% increase in pharmacodynamic sensitivity to Ro 48-6791 in elderly versus young subjects (EC50: 44 vs. 72 µg/L) [5] provides a quantitative basis for its use in research exploring age-related changes in GABAergic drug response. This contrasts with the age-related clearance changes observed for midazolam [6], positioning Ro 48-6791 as a distinct tool for isolating the pharmacodynamic component of age sensitivity from the pharmacokinetic component.

Comparative Drug Interaction and Synergy Studies

The observation that Ro 48-6791 produces 'less of a synergistic effect on opioid-induced analgesia' compared to midazolam [7] establishes a specific rationale for its use in drug interaction studies. Researchers investigating the interplay between the GABAergic and opioidergic systems can employ Ro 48-6791 as a benzodiazepine tool with a distinct and documented interaction profile, allowing for the dissection of synergistic mechanisms in analgesia or sedation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro-48-6791

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.